molecular formula C22H27ClN4O B5073873 (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5073873
M. Wt: 398.9 g/mol
InChI Key: VEFSQZKBKZTXGK-BUKVSMQUSA-N
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Description

The compound (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule featuring a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a diazatricyclo-undecanone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricyclo Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a chlorophenyl halide and a Lewis acid catalyst.

    Attachment of the Pyrazolyl Group: This can be done via a condensation reaction between a hydrazine derivative and an appropriate diketone or aldehyde.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Conducted in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can be compared with other similar compounds, such as:

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

    (3-Chloropropyl)trimethoxysilane: Utilized in surface modification and material science.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c1-14(2)18-11-19(25-24-18)20-10-16-13-26(12-15-5-3-6-17(23)9-15)21(28)22(16)7-4-8-27(20)22/h3,5-6,9,11,14,16,20H,4,7-8,10,12-13H2,1-2H3,(H,24,25)/t16-,20-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFSQZKBKZTXGK-BUKVSMQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NNC(=C1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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